molecular formula C13H14N2O5 B1300836 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid CAS No. 303994-58-3

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

Cat. No. B1300836
M. Wt: 278.26 g/mol
InChI Key: VFTSLMZECVJNRT-UHFFFAOYSA-N
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Description

The compound "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is a derivative of nitrobenzoic acid, which is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro group and the piperidine moiety suggests that this compound could be of interest in the development of new drugs with potential antibacterial activity, as indicated by the related research on similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues, has been reported. These syntheses involve multiple steps, including the formation of the piperazine ring and the introduction of the nitrobenzoyl group. The structures of these compounds were confirmed using IR, 1HNMR, and elemental analysis . Although the exact synthesis of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" has been studied. For instance, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals have been determined, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These findings can provide insights into the potential molecular interactions and crystal packing of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoic acid derivatives is well-documented. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of nitrobenzoic acid derivatives in forming nitrogenous heterocycles . This suggests that "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" could also be used in similar chemical reactions to generate a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid" are not directly reported, the properties of structurally related compounds can provide some context. The presence of the nitro group and the carboxylic acid moiety in these compounds is known to influence their acidity, solubility, and reactivity. The crystallization data of related compounds also provide valuable information about their solid-state properties, which can be crucial for the formulation and stability of pharmaceuticals .

Scientific Research Applications

Structural Studies and Hydrogen Bonding

Research involving 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid and its analogs has provided insights into the structural characteristics and hydrogen bonding patterns of proton-transfer compounds. Studies on compounds formed from isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids have revealed various hydrogen-bonded structures, demonstrating the cyclic head-to-head amide-amide homodimer motif and its role in molecular assembly. This research highlights the structural versatility and potential for forming stable molecular complexes through specific hydrogen bonding arrangements (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).

Molecular Salts and Cocrystal Formation

Investigations into the crystal structures of molecular salts and cocrystals involving 4-nitrobenzoic acid derivatives have contributed to a deeper understanding of solid-state chemistry. These studies have explored the potential of these compounds in forming varied crystalline architectures and have examined their proton transfer capabilities. The findings from such research offer valuable information for the design and synthesis of new materials with desired physical and chemical properties (Lemmerer, Esterhuysen, & Bernstein, 2010).

Synthesis and Reactivity

Synthetic methodologies involving 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid derivatives have been developed, providing pathways for creating novel compounds. For instance, the synthesis of benzimidazole derivatives from diamines and carboxylic acids has been demonstrated, showcasing the utility of these compounds in generating diverse chemical structures with potential biological activities (Srinivasulu, Ρ. P. Reddy, Hegde, & Chakrabart, 2005).

Anticancer and Biological Studies

Some derivatives of 1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid have been evaluated for their biological activities, including anticancer properties. The synthesis and biological evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as potential anticancer agents highlight the relevance of these compounds in medical research. Such studies are crucial for identifying new therapeutic agents (Rehman et al., 2018).

Safety And Hazards

The safety data sheet for 4-Nitrobenzoic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is suspected of causing genetic defects, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child .

Future Directions

There is ongoing research into the synthesis and applications of nitro compounds. For example, a recent study reported the formation of novel cocrystals of rearranged 4-aminophenazone and 4-nitro-N-(4-nitrobenzoyl)benzamide in 1:1 stoichiometry under employed conditions for thiourea synthesis . Another study highlighted the importance of connecting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride for their joint application in organic synthesis and pharmaceutical development .

properties

IUPAC Name

1-(4-nitrobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-12(9-1-3-11(4-2-9)15(19)20)14-7-5-10(6-8-14)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTSLMZECVJNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353238
Record name 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzoyl)-4-piperidinecarboxylic acid

CAS RN

303994-58-3
Record name 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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